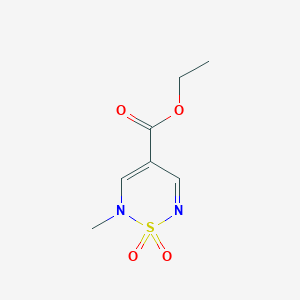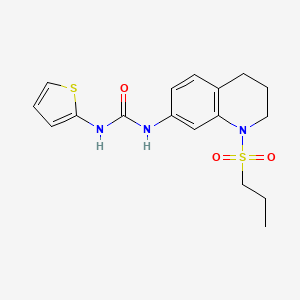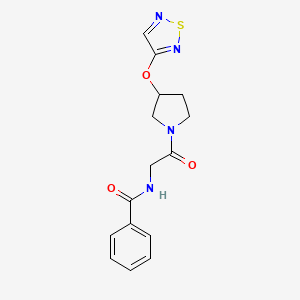![molecular formula C19H15FN6OS B2848977 N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891104-20-4](/img/structure/B2848977.png)
N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of compounds related to N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is in anticancer research. For instance, derivatives of this compound have been investigated for their antiproliferative activities against various human cancer cell lines. Modifications to the compound, such as replacing the acetamide group with an alkylurea moiety, have shown to retain antiproliferative activity and inhibit the PI3Ks and mTOR pathways while reducing acute oral toxicity. Additionally, some derivatives have demonstrated the ability to efficaciously inhibit tumor growth in mouse models, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antioxidant Properties
Another research application of related compounds includes investigating their antioxidant properties. Triazolo-thiadiazoles, structurally similar to the compound , have been studied for their in vitro antioxidant activity using spectrophotometric methods. These studies have found that certain derivatives exhibit potent antioxidant activities compared to standard antioxidants in various assays, highlighting their potential as antioxidant agents (D. Sunil et al., 2010).
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have also been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a new series of derivatives were screened for in vitro antibacterial, antifungal, and anti-tuberculosis activities, demonstrating a wide range of pharmaceutical activities and potential for the development of new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).
Herbicidal Activity
In addition to medical applications, derivatives of this compound have been explored for their potential as herbicides. For instance, triazolopyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase inhibitors, a key enzyme in plant growth, indicating their utility in agricultural settings as herbicidal agents. Modifications to improve herbicidal activity and environmental degradation rates have been a focus, leading to compounds with promising herbicidal efficacy and safety profiles for crops such as rice, maize, and wheat (Chao-Nan Chen et al., 2009).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-14-6-4-13(5-7-14)11-22-18(27)12-28-19-24-23-17-9-8-16(25-26(17)19)15-3-1-2-10-21-15/h1-10H,11-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURCDMRRCIRZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
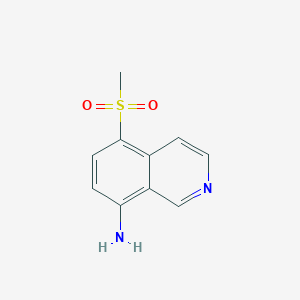
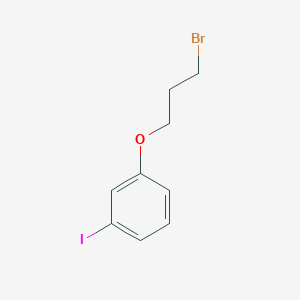
![(3,5-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2848897.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2848900.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)
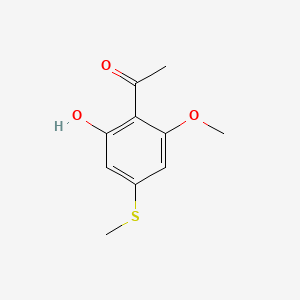
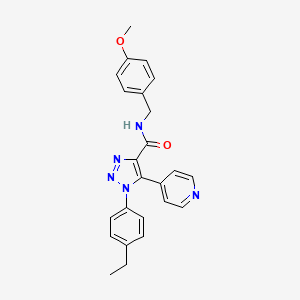
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2848906.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2848908.png)
![(E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2848910.png)
